molecular formula C9H8O3 B186545 3-Methoxyphthalide CAS No. 4122-57-0

3-Methoxyphthalide

Cat. No.: B186545
CAS No.: 4122-57-0
M. Wt: 164.16 g/mol
InChI Key: OIIJJGAFRGJQSQ-UHFFFAOYSA-N
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Description

3-Methoxyphthalide: is an organic compound with the molecular formula C9H8O3 . It is a derivative of phthalide, characterized by the presence of a methoxy group at the third position of the phthalide ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reduction of 3-Methoxyphthalic Anhydride:

      Starting Material: 3-Methoxyphthalic anhydride

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: The reaction is typically carried out in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures.

      Procedure: The reducing agent is added slowly to a solution of 3-methoxyphthalic anhydride in the solvent, and the mixture is stirred until the reaction is complete. The product is then isolated by standard workup procedures.

  • Cyclization of 3-Methoxybenzyl Alcohol:

      Starting Material: 3-Methoxybenzyl alcohol

      Reagents: Acid catalysts such as sulfuric acid (H2SO4) or polyphosphoric acid (PPA)

      Conditions: The reaction is conducted under reflux conditions.

      Procedure: The 3-methoxybenzyl alcohol is heated with the acid catalyst, leading to cyclization and formation of 3-methoxyphthalide.

Industrial Production Methods:

Industrial production of this compound often involves the reduction of 3-methoxyphthalic anhydride due to its high yield and efficiency. The process is scaled up using large reactors and optimized conditions to ensure consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of 3-methoxyphthalide can lead to the formation of 3-methoxyphthalic acid.

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous conditions in solvents like THF or diethyl ether.

      Products: Reduction of this compound can yield this compound alcohol.

  • Substitution:

      Reagents: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2)

      Conditions: Carried out in inert solvents like dichloromethane (DCM) or chloroform.

      Products: Substitution reactions can introduce halogen atoms into the phthalide ring, forming compounds like 3-bromo-3-methoxyphthalide.

Scientific Research Applications

Chemistry: 3-Methoxyphthalide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a model compound for studying the biological effects of phthalide derivatives.

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They are explored for their anti-inflammatory, antioxidant, and neuroprotective properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, fragrances, and other fine chemicals.

Comparison with Similar Compounds

  • 3-Hydroxyphthalide:

    • Similar structure with a hydroxyl group instead of a methoxy group.
    • Exhibits similar chemical reactivity but different biological activities.
  • 3-Methylphthalide:

    • Contains a methyl group instead of a methoxy group.
    • Shows different physical and chemical properties due to the absence of the oxygen atom in the substituent.
  • Phthalide:

    • The parent compound without any substituents.
    • Serves as a reference compound for comparing the effects of various substituents on the phthalide ring.

Uniqueness of 3-Methoxyphthalide: this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activities. The methoxy group enhances its solubility in organic solvents and may contribute to its specific interactions with biological targets.

Properties

IUPAC Name

3-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJJGAFRGJQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875863
Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-57-0
Record name 3-Methoxyphthalide
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Record name 3-Methoxy-2-benzofuran-1(3H)-one
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Record name 4122-57-0
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Record name 1(3H)-ISOBENZOFURANONE-3-METHOXYL
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Record name 3-Methoxyphthalide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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